molecular formula C13H28N2S2 B7784578 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE

Cat. No.: B7784578
M. Wt: 276.5 g/mol
InChI Key: LPAYNEJETZUCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which is a functional group containing a sulfur atom bonded to a carbon atom, which is in turn bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE can be achieved through a multi-step process. One common method involves the reaction of decyl mercaptan with ethylene diamine to form 2-(Decylsulfanyl)ethylamine. This intermediate is then reacted with thiocyanate to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst such as triethylamine, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE involves its interaction with biological molecules. The sulfur atom in the compound can form strong interactions with metal ions and proteins, which can disrupt biological processes. The compound can also interact with cell membranes, leading to changes in membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl carbamimidothioate
  • 2-(Octylsulfanyl)ethyl carbamimidothioate
  • Methyl N-cyano-N′-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioate

Uniqueness

1-[(2-{[AMINO(IMINO)METHYL]SULFANYL}ETHYL)SULFANYL]DECANE is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can affect the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-decylsulfanylethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-13(14)15/h2-12H2,1H3,(H3,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAYNEJETZUCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.